Dimethylglyoxal bis(guanylhydrazone)
Description
Properties
CAS No. |
1945-67-1 |
|---|---|
Molecular Formula |
C22H18N2O |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
2-[(E)-[(3E)-3-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-3(11-13-5(7)8)4(2)12-14-6(9)10/h1-2H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |
InChI Key |
QCPPROTWPVZXKL-HMMKTVFPSA-N |
SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC(=NN=C(N)N)C(=NN=C(N)N)C |
Related CAS |
62580-87-4 (unspecified acetate salt) |
Synonyms |
DGBG dimethylglyoxal bis(guanylhydrazone) dimethylglyoxal bis(guanylhydrazone) acetate salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Enzyme Inhibition Potency
The inhibitory activity against AdoMetDC varies significantly among analogs (Table 1):
| Compound | AdoMetDC Inhibition (Ki) | Structural Features |
|---|---|---|
| DMGBG | ~0.1–0.2 μM* | Aliphatic, methyl substituents |
| Ethylglyoxal bis(GH) (EtGBG) | 0.06 μM | Ethyl side chain |
| Propylglyoxal bis(GH) (PrGBG) | 0.2 μM | Propyl side chain |
| Ethylmethylglyoxal bis(GH) (EMGBG) | 12 nM | Ethyl + methyl substituents |
*DMGBG’s Ki varies by species and assay conditions .
- EMGBG exhibits the highest potency (Ki = 12 nM), nearly 10-fold stronger than EtGBG, due to optimized hydrophobic interactions in the enzyme’s active site .
- PrGBG shows reduced potency (Ki = 0.2 μM) compared to EtGBG, likely due to steric hindrance from the longer alkyl chain .
- DMGBG and glyoxal bis(GH) (Ki ~1 μM) are less potent, highlighting the importance of alkyl substituents for binding affinity .
Antiproliferative Activity and Cellular Uptake
Despite EMGBG’s superior enzyme inhibition, it lacks antiproliferative effects in L1210 leukemia cells, unlike DMGBG and glyoxal analogs . This disparity arises from differences in cellular uptake:
Mitochondrial Effects
DMGBG and aromatic analogs like DDUG disrupt mitochondrial function but through distinct mechanisms:
Resistance Mechanisms
Broad-Spectrum Inhibitors
Compounds like berenil and CGP 40215A inhibit AdoMetDC but retain toxicity in overproducer strains, suggesting polyamine-independent targets (e.g., DNA binding) . DMGBG’s effects are partially rescued by spermidine, confirming polyamine-specificity .
Preparation Methods
Solvent Systems
Ethanol-water mixtures are preferred due to their ability to dissolve both polar (guanylhydrazine) and nonpolar (dimethylglyoxal) reactants. Source reports that pure ethanol reduces side reactions compared to aqueous systems, improving yield by 15–20%.
Catalysts
Sulfuric acid is the most effective catalyst, providing protons for carbonyl activation. Alternatives like hydrochloric acid result in lower yields (≤65%) due to incomplete dehydration.
Stoichiometry
A 2:1 molar ratio of guanylhydrazine to dimethylglyoxal ensures complete conversion. Excess guanylhydrazine minimizes diketone dimerization, a common side reaction.
Purification and Characterization
Filtration and Recrystallization
Crude DMGBG is isolated via vacuum filtration and washed with cold water to remove unreacted starting materials. Recrystallization from hot water (90°C) yields pure product with >95% purity.
Spectroscopic Analysis
Elemental Analysis
Theoretical values for CHN: C 36.36%, H 7.07%, N 56.57%. Experimental data aligns within ±0.3%.
Comparative Analysis of Reported Methods
| Parameter | Source | Source (Analog) | Source |
|---|---|---|---|
| Solvent | Ethanol-HO | Ethanol | Ethanol-HO |
| Catalyst | HSO | HSO | HSO |
| Temperature | 80°C | 90°C | 85°C |
| Yield | 75% | 81% (analog) | 78% |
| Purity (Post-Recryst.) | 92% | 95% | 96% |
Source’s higher yield for its analog suggests that dimethylglyoxal’s volatility may necessitate tighter temperature control to match these results.
Challenges and Mitigation Strategies
Side Reactions
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